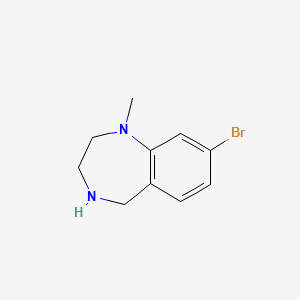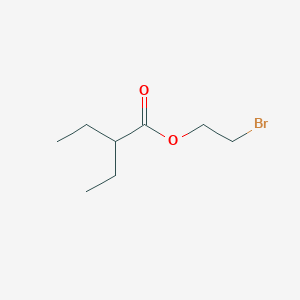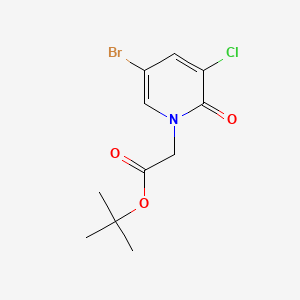
2-(Methylamino)naphthalenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)naphthalene-1-sulfonic acid is an organic compound with the molecular formula C11H11NO3S. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both a methylamino group and a sulfonic acid group. This compound is primarily used as an intermediate in the synthesis of dyes and pigments due to its ability to form stable, colored complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Bucherer reaction, where 2-hydroxynaphthalene-1-sulfonic acid is reacted with ammonium salts to introduce the amino group, which is then methylated .
Industrial Production Methods
In industrial settings, the production of 2-(methylamino)naphthalene-1-sulfonic acid often involves large-scale sulfonation of naphthalene using sulfuric acid, followed by methylation of the resulting aminonaphthalene sulfonic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it to naphthylamines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, naphthylamines, and substituted naphthalenes .
Scientific Research Applications
2-(Methylamino)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes.
Medicine: It is explored for its potential use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of colorants for textiles, plastics, and other materials.
Mechanism of Action
The mechanism by which 2-(methylamino)naphthalene-1-sulfonic acid exerts its effects involves its ability to interact with various molecular targets. The sulfonic acid group enhances its solubility in water, allowing it to interact with proteins and enzymes. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Aminonaphthalene-1-sulfonic acid: Similar in structure but lacks the methyl group.
Naphthalene-2-sulfonic acid: Lacks the amino group and has different reactivity.
1-Aminonaphthalene-4-sulfonic acid: Another isomer with different substitution patterns.
Uniqueness
2-(Methylamino)naphthalene-1-sulfonic acid is unique due to the presence of both the methylamino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows it to form stable complexes and participate in a variety of chemical reactions, making it a valuable intermediate in dye synthesis and other applications .
Properties
CAS No. |
7089-63-6 |
|---|---|
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-(methylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H11NO3S/c1-12-10-7-6-8-4-2-3-5-9(8)11(10)16(13,14)15/h2-7,12H,1H3,(H,13,14,15) |
InChI Key |
JIACETSUYANHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)
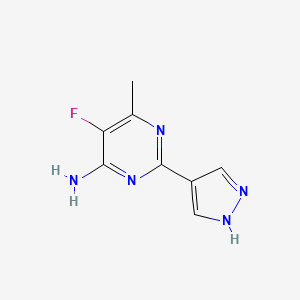
![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)
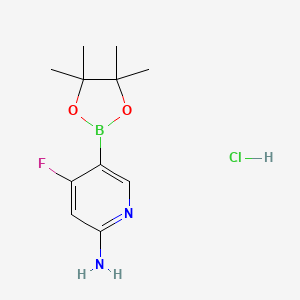
![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)

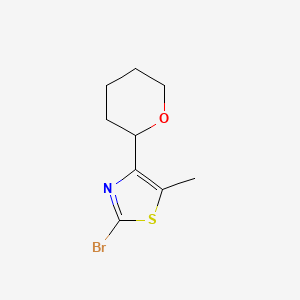
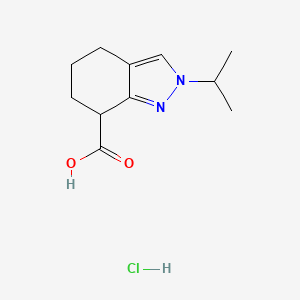
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate](/img/structure/B15304525.png)
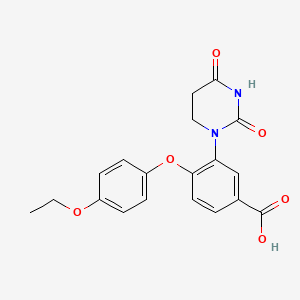
![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)
